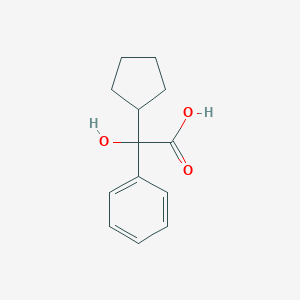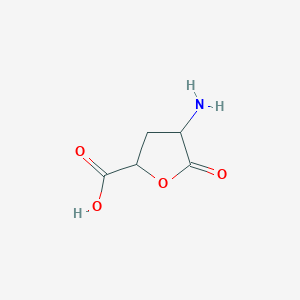
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid, commonly known as AOTF, is a chemical compound that has gained significant attention in the field of scientific research. AOTF is a cyclic amino acid derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of AOTF is not fully understood. However, it has been suggested that AOTF inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. AOTF has also been found to inhibit the production of reactive oxygen species, which play a role in the development of various diseases.
Biochemical And Physiological Effects
AOTF has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that plays a role in protecting cells from oxidative damage. AOTF has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Advantages And Limitations For Lab Experiments
AOTF has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. Additionally, AOTF can be synthesized in high yields and purity using various methods. However, AOTF has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of AOTF. One direction is to further investigate its potential therapeutic applications, such as its use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOTF. Another future direction is to explore the use of AOTF in drug delivery systems, as its cyclic structure may make it a promising candidate for targeted drug delivery.
In conclusion, AOTF is a cyclic amino acid derivative that has gained significant attention in the field of scientific research. It can be synthesized using various methods and has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of AOTF in various applications.
Synthesis Methods
AOTF can be synthesized using various methods, such as the reaction of 2,3-epoxybutyric acid with ammonia, followed by cyclization of the resulting product. Another method involves the reaction of diethyl oxalate with 2,3-epoxybutyric acid, followed by the reduction of the resulting product with sodium borohydride. These methods have been used to synthesize AOTF in high yields and purity.
Scientific Research Applications
AOTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. AOTF has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases. Additionally, AOTF has been studied for its potential use in drug delivery systems due to its cyclic structure.
properties
CAS RN |
150576-56-0 |
|---|---|
Product Name |
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid |
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
4-amino-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-2-1-3(4(7)8)10-5(2)9/h2-3H,1,6H2,(H,7,8) |
InChI Key |
HTNUGEHTVQUKQQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)OC1C(=O)O)N |
Canonical SMILES |
C1C(C(=O)OC1C(=O)O)N |
synonyms |
Pentaric acid, 2-amino-2,3-dideoxy-, 1,4-lactone (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



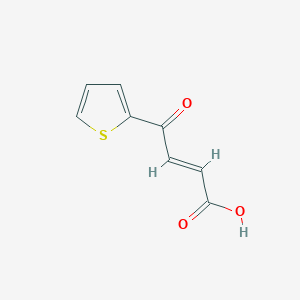
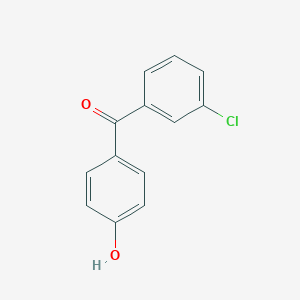
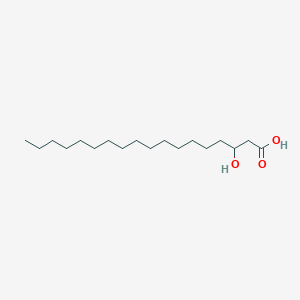
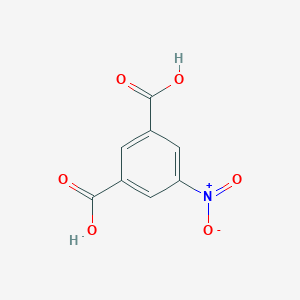
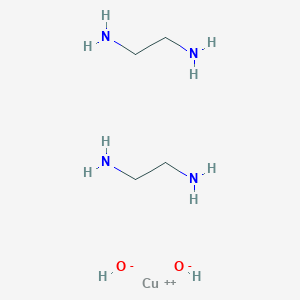
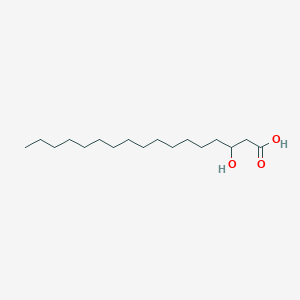
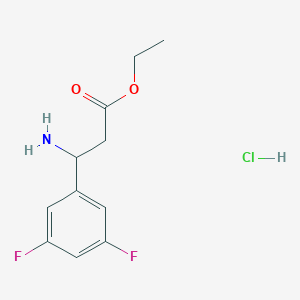
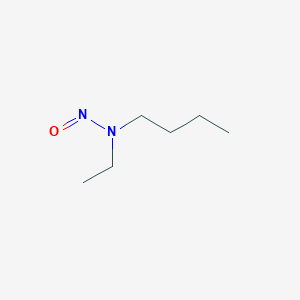
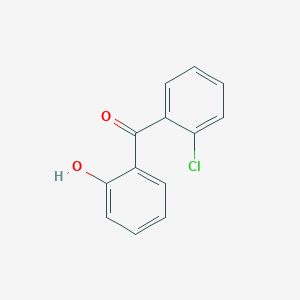
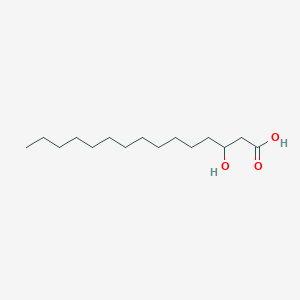
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
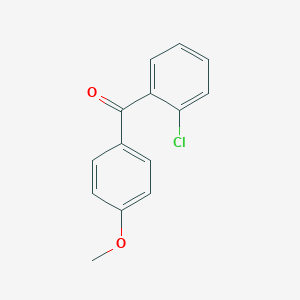
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
